molecular formula C25H23BrN2O2S B11461967 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B11461967
M. Wt: 495.4 g/mol
InChI Key: KGWNLACBCAVSRE-UHFFFAOYSA-N
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Description

3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is an organic compound with the molecular formula C25H23BrN2O2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.

    Butoxylation: The butoxy group can be introduced via a nucleophilic substitution reaction using butanol and a suitable leaving group.

    Amide Formation: The final step involves the coupling of the benzothiazole derivative with 3-bromo-4-butoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Products formed by substitution of the bromine atom.

    Oxidized or Reduced Derivatives: Products formed by oxidation or reduction reactions.

    Coupled Products: Complex structures formed by coupling reactions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-butoxybenzoic acid: Shares the butoxy and bromine substituents but lacks the benzothiazole moiety.

    4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide: Similar structure but without the bromine atom.

Uniqueness

3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the benzothiazole moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C25H23BrN2O2S

Molecular Weight

495.4 g/mol

IUPAC Name

3-bromo-4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H23BrN2O2S/c1-3-4-13-30-22-12-8-18(15-20(22)26)24(29)27-19-9-6-17(7-10-19)25-28-21-11-5-16(2)14-23(21)31-25/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29)

InChI Key

KGWNLACBCAVSRE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C)Br

Origin of Product

United States

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